3-(1,3-Dioxolan-2-yl)benzenesulfonamide
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Overview
Description
3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a sulfonamide group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide typically involves the reaction of a benzene sulfonamide derivative with a 1,3-dioxolane precursor. One common method includes the use of a sulfonyl chloride intermediate, which reacts with 1,3-dioxolane in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Halogenated benzene derivatives
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the dioxolane ring may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Sulfonamide-based Schiff base ligands: These compounds also contain sulfonamide groups and are used in coordination chemistry.
Uniqueness
3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a 1,3-dioxolane ring, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H11NO4S |
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Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H11NO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2,(H2,10,11,12) |
InChI Key |
FBUVNPCBKQPPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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